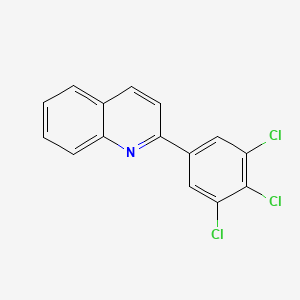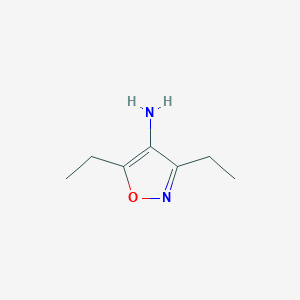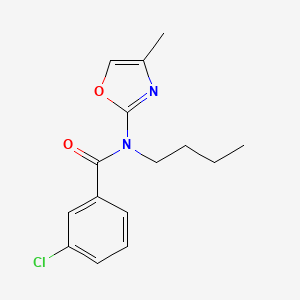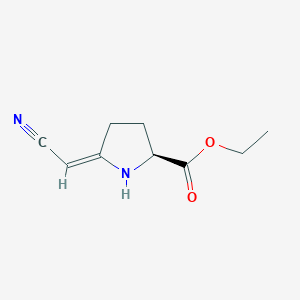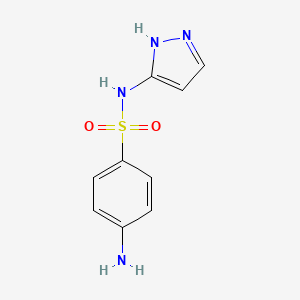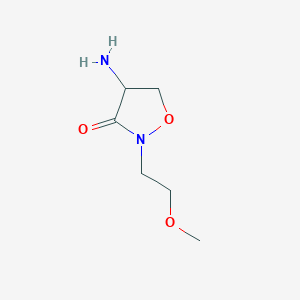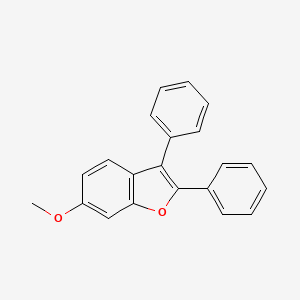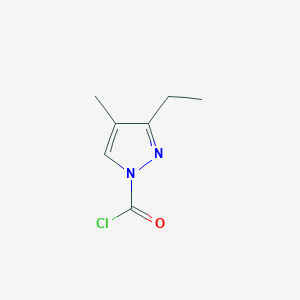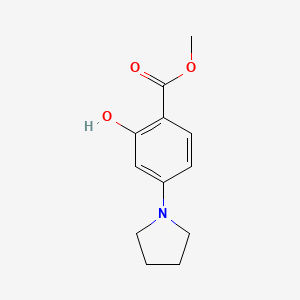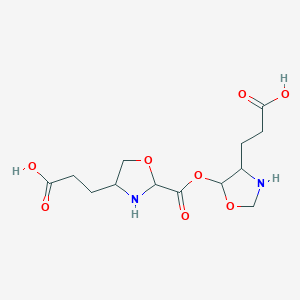
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid is a complex organic compound that belongs to the oxazolidinone family This compound is characterized by its unique structure, which includes two oxazolidinone rings and a carboxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolidinone Rings: The initial step involves the formation of oxazolidinone rings through the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Carboxyethyl Group: The carboxyethyl group is introduced through a carboxylation reaction, where the oxazolidinone intermediate reacts with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Coupling of the Oxazolidinone Rings: The final step involves the coupling of the two oxazolidinone rings through a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone rings, leading to the formation of oxazolidinone oxides.
Reduction: Reduction reactions can occur at the carboxyethyl group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazolidinone rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxazolidinone oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxazolidinone derivatives.
Aplicaciones Científicas De Investigación
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)butanoic acid: Similar structure with a butanoic acid group instead of a propanoic acid group.
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)acetic acid: Similar structure with an acetic acid group instead of a propanoic acid group.
Uniqueness
The uniqueness of 3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and specificity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H20N2O8 |
|---|---|
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
3-[2-[[4-(2-carboxyethyl)-1,3-oxazolidin-5-yl]oxycarbonyl]-1,3-oxazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C13H20N2O8/c16-9(17)3-1-7-5-21-11(15-7)12(20)23-13-8(14-6-22-13)2-4-10(18)19/h7-8,11,13-15H,1-6H2,(H,16,17)(H,18,19) |
Clave InChI |
HPAHLVFNTBCJBD-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(O1)C(=O)OC2C(NCO2)CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


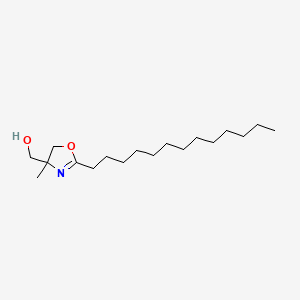
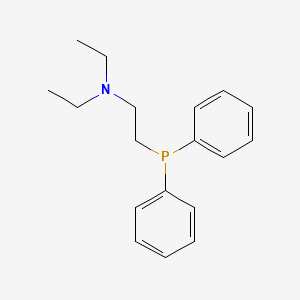
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
